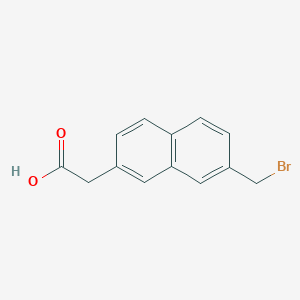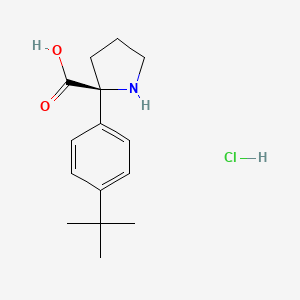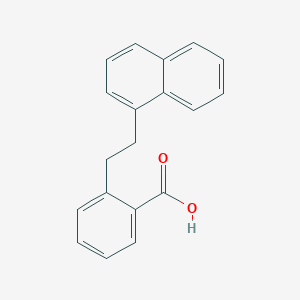
7-Quinazolinamine, 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinazoline core with pyrrolidine in the presence of a suitable base such as potassium carbonate.
Alkylation: The isobutyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is being researched for its effectiveness against various bacterial and fungal strains.
Pharmacology: It is investigated for its potential as a therapeutic agent in treating inflammatory diseases and neurological disorders.
Wirkmechanismus
The mechanism of action of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways that regulate cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: shares structural similarities with other quinazoline derivatives such as:
Uniqueness
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties compared to other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
646450-80-8 |
|---|---|
Molekularformel |
C17H24N4 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylpropyl)-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C17H24N4/c1-12(2)11-18-14-6-7-15-16(10-14)19-13(3)20-17(15)21-8-4-5-9-21/h6-7,10,12,18H,4-5,8-9,11H2,1-3H3 |
InChI-Schlüssel |
MVSFQACIHFWJGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)NCC(C)C)C(=N1)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)
![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)










![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)
